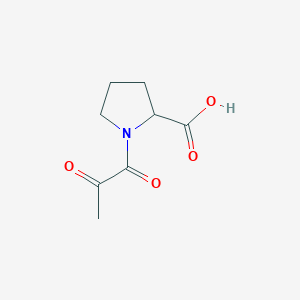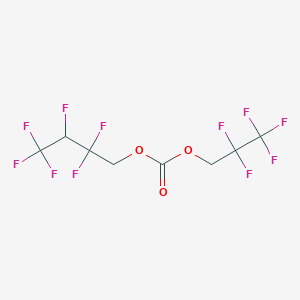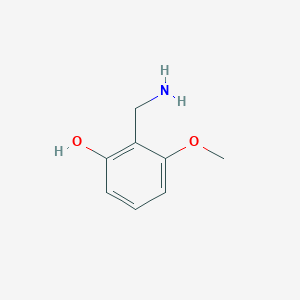
4-Methyl-2-phenylmethoxybenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenylmethoxybenzenemethanol is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a phenylmethoxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylmethoxybenzenemethanol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis often begins with 4-methylphenol (p-cresol).
Etherification: The phenolic hydroxyl group of 4-methylphenol is etherified with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methyl-2-phenylmethoxybenzene.
Formylation: The resulting compound undergoes a formylation reaction, typically using formaldehyde and a catalyst like hydrochloric acid, to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-2-phenylmethoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: 4-Methyl-2-phenylmethoxybenzoic acid.
Reduction: 4-Methyl-2-phenylmethoxybenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 4-Methyl-2-phenylmethoxybenzenemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a precursor for more complex organic compounds.
作用機序
The mechanism of action of 4-Methyl-2-phenylmethoxybenzenemethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with cellular components, potentially affecting biochemical pathways.
類似化合物との比較
Similar Compounds
4-Methylphenol (p-Cresol): A simpler aromatic compound with a single methyl group.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group.
4-Methylbenzyl Alcohol: Similar structure but lacks the phenylmethoxy group.
Uniqueness
4-Methyl-2-phenylmethoxybenzenemethanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers and industry professionals can leverage its properties for various innovative uses.
特性
CAS番号 |
117571-34-3 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
(4-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChIキー |
XLVSJLGHYLSYCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)








![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
